molecular formula C19H18ClF3N4O2 B2708614 3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine CAS No. 306976-36-3

3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine

Cat. No.: B2708614
CAS No.: 306976-36-3
M. Wt: 426.82
InChI Key: PMULFVCAQLQLLJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.

    Incorporation of the chloro and toluidinocarbonyl groups: These steps may involve chlorination and acylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(4-{[(4-aminocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(4-{[(4-methylaminocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it may exhibit different reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O2/c1-12-2-4-14(5-3-12)25-18(28)29-26-15-6-8-27(9-7-15)17-16(20)10-13(11-24-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULFVCAQLQLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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